3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
“3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1150561-67-3 . It has a molecular weight of 262.11 . The compound is typically stored in a dry environment at 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H19BO4/c1-9-6-10 (12 (16)17)8-11 (7-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.11 . It is a solid at room temperature . The compound is typically stored in a dry environment at 2-8°C .Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of complex molecules, such as peptides, nucleosides, and peptidomimetics. It has also been used in the study of enzyme catalyzed reactions, such as those involving cytochrome P450 enzymes. This compound has also been used in the development of pharmaceuticals, such as anti-cancer drugs and antibiotics.
Mechanism of Action
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid acts as a catalyst in the reaction between boron and an alkoxide. The reaction between boron and an alkoxide produces a boron-containing acid, which is then reacted with a carboxylic acid to form this compound. The reaction is typically complete within two to three hours.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases. In addition, this compound has been shown to have anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of applications, such as the synthesis of complex molecules, the study of enzyme catalyzed reactions, and the development of pharmaceuticals. In addition, it is a relatively inexpensive compound that is readily available. However, there are some limitations to using this compound in laboratory experiments. It is a boron-containing acid, which can be toxic if handled improperly. In addition, it is a relatively unstable compound, which can degrade over time.
Future Directions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of potential applications in the fields of organic synthesis, pharmaceutical research, and biochemistry. In the future, this compound could be used to synthesize more complex molecules, such as peptidomimetics and nucleosides. It could also be used to develop more efficient enzyme catalyzed reactions and to develop new pharmaceuticals. In addition, this compound could be used to study the biochemical and physiological effects of boron-containing compounds on living organisms. Finally, this compound could be used to develop new boron-containing compounds with improved properties, such as increased stability and solubility.
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCJOQSPNRWPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675095 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150561-67-3 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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